molecular formula C8H20Sn B1219993 Tetraethyltin CAS No. 597-64-8

Tetraethyltin

Cat. No.: B1219993
CAS No.: 597-64-8
M. Wt: 234.95 g/mol
InChI Key: RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Description

Tetraethyltin, also known as tetraethyl tin or tetraethylstannane, is an organotin compound with the chemical formula (CH3CH2)4Sn. It consists of a tin atom bonded to four ethyl groups. This compound is a colorless, flammable liquid that is soluble in diethyl ether but insoluble in water. This compound is primarily used in the electronics industry and as a catalyst for olefin polymerization .

Preparation Methods

Tetraethyltin can be synthesized through several methods:

    Reaction with Ethylmagnesium Bromide: One common method involves reacting tin(IV) chloride with ethylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows[ \text{SnCl}_4 + 4 \text{CH}_3\text{CH}_2\text{MgBr} \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgBrCl} ]

    Reaction with Triethylaluminum: Another method involves the reaction of tin(IV) chloride with triethylaluminum.

    Reaction with Ethyllithium: This compound can also be prepared by reacting stannous chloride with ethyllithium

Chemical Reactions Analysis

Tetraethyltin undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizers and various halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biocidal Applications

Tetraethyltin has been utilized as a biocide and insecticide. Its effectiveness in controlling pests makes it valuable in agricultural practices. The compound acts by disrupting the biological processes of target organisms, leading to their mortality.

Case Study: Wood Preservation

In wood preservation, this compound is employed to protect timber from fungal decay and insect infestation. Studies have shown that treated wood exhibits significantly lower rates of degradation compared to untreated samples. This application is particularly important in maintaining the structural integrity of buildings and infrastructure.

Electronics Industry

The electronics sector uses this compound primarily as a precursor for the deposition of tin films in semiconductor manufacturing. Its properties facilitate the creation of thin films that are essential for various electronic components.

Data Table: Properties Relevant to Electronics

PropertyValue
Boiling Point181 °C
Freezing Point-112 °C
Density1.06 g/cm³
SolubilitySoluble in diethyl ether

These properties make this compound suitable for use in processes such as chemical vapor deposition (CVD), where controlled environments are necessary for the deposition of materials on substrates.

Analytical Chemistry

This compound has found applications in analytical chemistry, particularly in mass spectrometry techniques. It serves as a calibration standard due to its well-defined mass spectrum, which aids in the identification and quantification of other compounds.

Case Study: Mass Spectrometry Calibration

In a study conducted to evaluate trace elements in biological samples, this compound was used as an internal standard during laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS). The results indicated that using this compound improved the accuracy of trace element quantification significantly .

Toxicological Studies

While this compound has beneficial applications, it is also important to consider its toxicological profile. Research indicates that exposure can lead to neurological effects and other health issues . Understanding these risks is crucial for safe handling practices in industrial settings.

Summary of Health Effects

  • Acute Effects : Irritation of skin and eyes, respiratory distress.
  • Chronic Effects : Potential brain damage with prolonged exposure.
  • Safety Measures : Use of personal protective equipment (PPE) and proper ventilation systems are recommended to minimize exposure risks .

Mechanism of Action

The mechanism by which tetraethyltin exerts its effects involves its conversion to more toxic organotin compounds, such as triethyltin, in the body. These compounds can interfere with cellular processes and cause swelling of the brain and spinal cord . The molecular targets and pathways involved in its action are not fully understood but are believed to involve disruption of cellular membranes and enzyme functions.

Comparison with Similar Compounds

Tetraethyltin is part of a broader class of organotin compounds, which include:

Compared to these compounds, this compound is unique in its specific applications in the electronics industry and its use as a catalyst for olefin polymerization. Its physical properties, such as boiling and melting points, also differ from those of its analogs.

Biological Activity

Tetraethyltin (TET) is an organotin compound with notable biological activity, particularly in toxicology and environmental science. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a colorless liquid primarily used in industrial applications, including as a precursor in the synthesis of tin oxide thin films and as a biocide. Its chemical formula is C8H18Sn\text{C}_8\text{H}_{18}\text{Sn}, and it has a boiling point of approximately 218 °C. TET is part of a larger class of organotin compounds known for their toxicity and potential to disrupt endocrine functions.

Biological Activity

Toxicological Profile
this compound exhibits significant toxicity, affecting various biological systems. The primary mechanisms of toxicity include:

  • Neurotoxicity : Organotins, including TET, have been linked to neurotoxic effects. Studies indicate that exposure can lead to cognitive dysfunction, memory impairment, and behavioral changes in mammals. For instance, a study reported neurological symptoms such as forgetfulness and agitation in workers exposed to organotin compounds .
  • Reproductive Toxicity : Research has shown that organotins can adversely affect reproductive health. In animal studies, exposure to TET has resulted in decreased fertility rates and developmental abnormalities in offspring .
  • Endocrine Disruption : TET has been identified as an endocrine disruptor, which can interfere with hormone signaling pathways. This disruption can lead to various health issues, including developmental disorders and reproductive health problems .

Case Studies

  • Neurotoxicity in Occupational Exposure
    A case study involving workers exposed to trimethyltin (a related organotin) highlighted significant neurotoxic effects. Symptoms included memory loss and emotional instability, which persisted long after exposure ceased .
  • Reproductive Effects in Animal Models
    In laboratory studies on rats exposed to TET, significant reproductive toxicity was observed. Female rats exhibited atrophy of the uterine glands after prolonged exposure, indicating potential impacts on fertility .

The biological activity of this compound can be attributed to several mechanisms:

  • Dealkylation : Upon entering biological systems, TET undergoes dealkylation, producing more toxic metabolites such as triethyl tin (TET) and diethyl tin. These metabolites are responsible for the observed toxic effects .
  • Oxidative Stress : Organotin compounds induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in various tissues .

Data Table: Toxicity Levels of this compound

Study Exposure Level Observed Effects Species
Igarashi (1959)5.65 mg/m³80-90% mortality after 2-day exposureMice
Gohlke et al. (1969)4-6 mg/m³Inflammatory changes in respiratory systemRabbits
Iwamoto (1960)2 mg/m³Uterine atrophy after 14 daysRats

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and stability of tetraethyltin in experimental settings?

  • Methodological Answer : Purity analysis requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify chemical integrity. Stability assessments involve monitoring decomposition under controlled storage conditions (e.g., inert atmosphere, low humidity) and tracking changes via spectroscopic methods. For synthesis protocols, ensure rigorous purification steps (e.g., distillation) and validate purity thresholds (>98%) using calibration standards . Stability testing should align with OSHA/ANSI guidelines for hazardous materials, including inert gas storage and avoidance of oxidizing agents .

Q. What are the key safety protocols for handling this compound in laboratory environments?

  • Methodological Answer : Follow OSHA/ANSI safety guidelines:

  • Use fume hoods with a minimum airflow of 100 ft/min to prevent inhalation exposure .
  • Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin contact .
  • Store in sealed, corrosion-resistant containers at <25°C, away from ignition sources .
  • Implement spill containment measures (e.g., absorbent pads) and avoid aqueous cleanup due to immiscibility .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer :

  • Liquid-liquid extraction (using non-polar solvents like hexane) to isolate this compound from aqueous matrices.
  • GC-MS with electron ionization for quantification, using deuterated internal standards to correct for matrix effects .
  • Validate detection limits (e.g., ppb-level sensitivity) via spike-recovery experiments in replicate samples.

Advanced Research Questions

Q. How should experimental designs be structured to study the thermal decomposition kinetics of this compound?

  • Methodological Answer :

  • Use a toluene carrier flow system within a temperature range of 725–833 K to simulate controlled pyrolysis .
  • Measure reaction rates via gas-phase chromatography to track ethane release as a decomposition byproduct.
  • Calculate A-factors (pre-exponential terms) using Arrhenius plots, comparing results with tetramethyltin to assess substituent effects on bond dissociation .
  • Replicate experiments under varying pressures (1–5 atm) to evaluate thermodynamic consistency.

Q. How can contradictions in acute toxicity data for this compound across species be resolved?

  • Methodological Answer :

  • Conduct interspecies pharmacokinetic modeling to account for metabolic differences (e.g., hepatic conversion rates in rodents vs. primates) .
  • Re-analyze LD₅₀ discrepancies (e.g., rat: 12,800 µg/kg vs. mouse: 39,800 µg/kg) using allometric scaling to normalize body mass and metabolic rates .
  • Validate findings via in vitro hepatocyte assays to isolate species-specific degradation pathways (e.g., this compound → triethyltin conversion efficiency) .

Q. What methodologies are effective for investigating this compound’s metabolic conversion to triethyltin in mammalian systems?

  • Methodological Answer :

  • In vivo studies : Administer this compound intraperitoneally to rodents, then collect tissue samples (liver, brain) at timed intervals for HPLC-fluorometric analysis of triethyltin .
  • In vitro liver slice assays : Measure degradation kinetics using isotopically labeled this compound (¹⁴C or ¹¹⁹Sn) and track metabolite formation via radiochemical detection .
  • Compare biotransformation rates across tissues (e.g., liver vs. kidney) to identify enzymatic pathways (e.g., cytochrome P450 involvement).

Q. How can researchers assess the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Microcosm studies : Simulate aquatic ecosystems to measure this compound’s half-life under varying pH, salinity, and microbial activity.
  • Use LC-MS/MS to detect sub-lethal concentrations in bioindicator species (e.g., Daphnia magna) and model bioaccumulation factors .
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity thresholds for untested species, validated against experimental LC₅₀ data .

Q. Data Contradiction & Replication

Q. What strategies address discrepancies in reported A-factors for this compound decomposition?

  • Methodological Answer :

  • Replicate experiments using identical carrier gases (e.g., toluene purity >99.9%) to minimize solvent interference .
  • Perform sensitivity analysis on temperature gradients (±1 K precision) and residence times in flow reactors.
  • Compare results with computational chemistry (e.g., DFT calculations of bond dissociation energies) to reconcile empirical vs. theoretical A-factors .

Q. How can conflicting findings on this compound’s neurotoxicity mechanisms be systematically evaluated?

  • Methodological Answer :

  • Conduct meta-analyses of histopathological data (e.g., brain edema incidence) across studies, weighted by sample size and exposure duration .
  • Use knockout murine models to isolate genetic factors (e.g., blood-brain barrier transporters) influencing triethyltin uptake .
  • Apply Bayesian statistical frameworks to quantify uncertainty in dose-response relationships .

Properties

IUPAC Name

tetraethylstannane
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InChI

InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3;
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InChI Key

RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Canonical SMILES

CC[Sn](CC)(CC)CC
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Molecular Formula

C8H20Sn
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DSSTOX Substance ID

DTXSID9022073
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Molecular Weight

234.95 g/mol
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Physical Description

Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid.
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F
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Solubility

Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents.
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Density

1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187
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Vapor Pressure

1.2 [mmHg], 1.2 mm Hg @ 20 °C
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Color/Form

Colorless liquid

CAS No.

597-64-8
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Melting Point

-170 °F (EPA, 1998), -112 °C, -170 °F
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Retrosynthesis Analysis

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